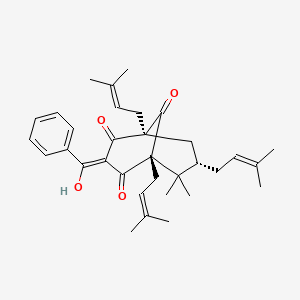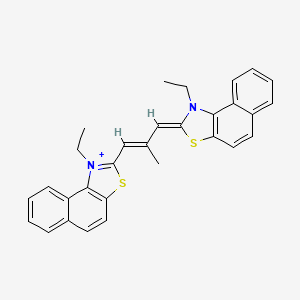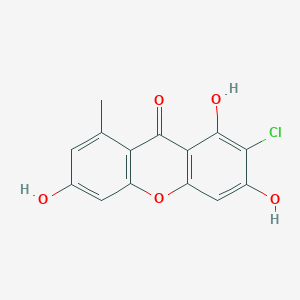
9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloronorlichexanthone is a member of xanthones.
Scientific Research Applications
Synthesis and Natural Occurrence
- Synthesis of Derivatives : The compound 9H-Xanthen-9-one and its derivatives have been synthesized for various purposes. Gujral and Gupta (1979) synthesized 1,3,5-Trihydroxyxanthen-9-one derivatives as potential biogenetic precursors of natural compounds found in nature (Gujral & Gupta, 1979).
- Lichen Xanthones : Elix et al. (1992) achieved the total synthesis of chlorine-containing derivatives of norlichexanthone, including 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one, which is significant in the study of lichen xanthones (Elix, Crook, Hui, & Zhu, 1992).
Biological Activities
- Medicinal Chemistry : Maia et al. (2020) explored the xanthenes class, closely related to xanthones, highlighting their diverse biological applications, including antimicrobial and antitumor activities (Maia, Resende, Durães, Pinto, & Sousa, 2020).
Chemical Synthesis and Analysis
- Novel Synthesis Methods : Prashad, Lu, and Repic (2004) described a novel method for synthesizing 9H-xanthene-9-carboxaldehyde, showcasing advancements in chemical synthesis techniques relevant to xanthene derivatives (Prashad, Lu, & Repic, 2004).
- Electrochemical Applications : Yang et al. (2020) developed a novel electrochemical dehydrogenative cross-coupling method for xanthenes, demonstrating the compound's relevance in pharmaceutical chemistry and green chemistry (Yang, Wu, Song, & Li, 2020).
Antimicrobial and Antifungal Properties
- Antifungal and Antibacterial Activity : Marona et al. (2009) synthesized and tested 2-xanthone derivatives, including 9H-xanthen-9-one derivatives, for their antifungal and antibacterial properties, indicating their potential in combating microbial infections (Marona, Szkaradek, Karczewska, Trojanowska, Budak, Bober, Przepiórka, Cegła, & Szneler, 2009).
properties
CAS RN |
22675-43-0 |
|---|---|
Product Name |
9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl- |
Molecular Formula |
C14H9ClO5 |
Molecular Weight |
292.67 g/mol |
IUPAC Name |
2-chloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO5/c1-5-2-6(16)3-8-10(5)13(18)11-9(20-8)4-7(17)12(15)14(11)19/h2-4,16-17,19H,1H3 |
InChI Key |
VFXXISJCBGVCJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



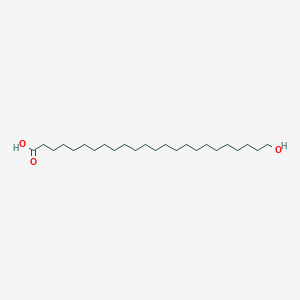
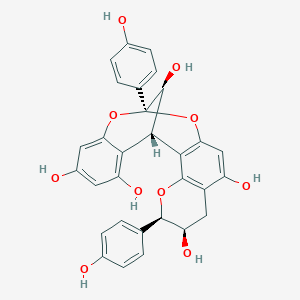

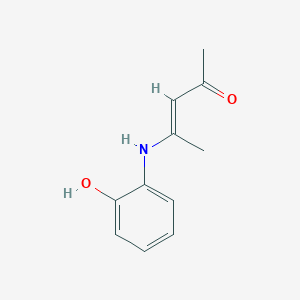
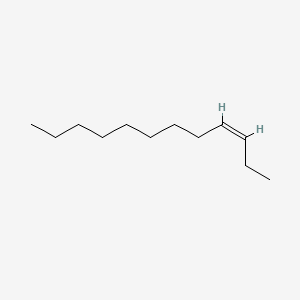
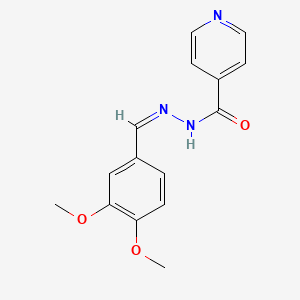
![[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B1235807.png)
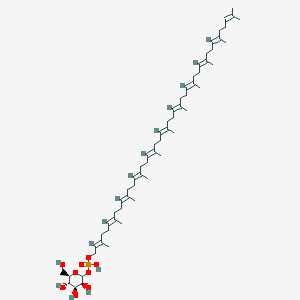

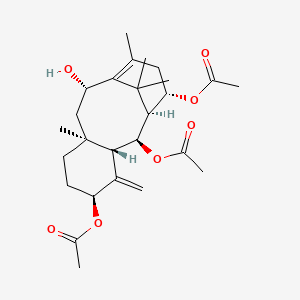
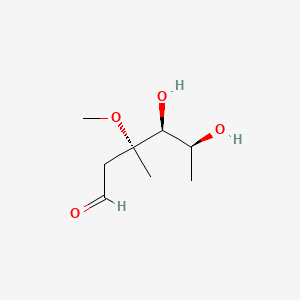
![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)
